molecular formula C10H17FN2O2 B8092189 tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No.: B8092189
M. Wt: 216.25 g/mol
InChI Key: FKMVVBSAXOGNIX-MHYGZLNHSA-N
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Description

"Tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" is a synthetic organic compound. This compound contains a tert-butyl group, a fluoro-substituted azabicyclohexane ring, and a carbamate group. These structural components grant the compound distinctive chemical properties, making it of significant interest in various fields including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" can involve several steps:

  • Formation of the Azabicyclohexane Core: : Typically, the azabicyclohexane core is synthesized through a sequence of cyclization reactions involving appropriate precursors.

  • Introduction of the Fluoro Group:

  • Carbamate Formation: : The final step usually involves the reaction of the azabicyclohexane derivative with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods: In industrial settings, the production process would be optimized for scale, involving the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The synthesis might also involve batch or continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: The compound "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" can undergo various reactions:

  • Oxidation: : Under appropriate conditions, the compound might undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can modify specific functional groups within the molecule, potentially altering its biological activity.

  • Substitution: : The fluoro group might be involved in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents for these reactions include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield fluoro-substituted ketones or alcohols, while reduction might yield partially deprotected carbamates or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules due to its unique azabicyclohexane structure and reactive fluoro and carbamate groups.

Biology: In biological studies, the compound might be used to investigate the role of fluorine-containing compounds in enzyme inhibition or receptor binding due to its potential to mimic natural substrates.

Medicine: In medicinal chemistry, "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" could be evaluated for its potential as a drug candidate due to its ability to interact with specific biological targets.

Industry: In industrial applications, the compound might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals, leveraging its unique reactivity and structural features.

Mechanism of Action

Molecular Targets: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity by forming strong interactions with target sites.

Pathways Involved: The pathways involved might include inhibition of enzyme activity through covalent or non-covalent interactions, affecting key metabolic processes or signaling pathways.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" stands out due to its specific structural features, such as the combination of a fluoro-substituted azabicyclohexane ring and a tert-butyl carbamate group.

Similar Compounds: Similar compounds might include:

  • Other fluoro-substituted azabicyclohexanes.

  • Compounds with tert-butyl carbamate groups.

  • Molecules with similar biological activity but different structural frameworks.

And there you go. A deep dive into the world of this compound. Now, what should we dive into next?

Properties

IUPAC Name

tert-butyl N-[(1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-7-6-4-12-5-10(6,7)11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMVVBSAXOGNIX-MHYGZLNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2[C@@]1(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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